molecular formula C9H12S B13297988 (2,3-Dimethylphenyl)methanethiol

(2,3-Dimethylphenyl)methanethiol

Cat. No.: B13297988
M. Wt: 152.26 g/mol
InChI Key: RIHIPADTYXGICZ-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C₉H₁₂S. It is a colorless liquid that is used in various industries, including pharmaceuticals, agrochemicals, and flavors and fragrances. The compound is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylphenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzyl chloride with sodium hydrosulfide (NaSH) in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For example, 2,3-dimethylphenylmagnesium bromide can be reacted with sulfur to produce the desired thiol. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide (H₂O₂) yields the corresponding disulfide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, such as the formation of thioethers when reacted with alkyl halides

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Disulfides: Formed through oxidation.

    Thioethers: Formed through nucleophilic substitution.

Scientific Research Applications

(2,3-Dimethylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in sulfur metabolism and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and its role in drug development.

    Industry: Utilized in the production of flavors and fragrances due to its distinct odor.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways:

    Oxidation: The thiol group can be oxidized by methanethiol oxidase (MTO) to produce formaldehyde, hydrogen peroxide (H₂O₂), and hydrogen sulfide (H₂S).

    Enzymatic Reactions: The compound can undergo enzymatic reactions involving methyltransferase-like protein 7B (METTL7B), which is present at elevated levels in certain cancers.

Comparison with Similar Compounds

    Methanethiol (CH₃SH): A simpler thiol with a similar structure but without the aromatic ring.

    Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant for natural gas.

    Thiophenol (C₆H₅SH): An aromatic thiol with a benzene ring but without the methyl substitutions.

Uniqueness: (2,3-Dimethylphenyl)methanethiol is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and physical properties. This substitution pattern can affect the compound’s boiling point, solubility, and odor, making it distinct from other thiols .

Properties

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

(2,3-dimethylphenyl)methanethiol

InChI

InChI=1S/C9H12S/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3

InChI Key

RIHIPADTYXGICZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CS)C

Origin of Product

United States

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